2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 1,2,4-oxadiazole substituent at position 2 and a 2-methylpropyl (isobutyl) group at position 3. The sulfanyl (-S-) linker between the thienopyrimidinone core and the oxadiazole group contributes to its conformational flexibility and solubility profile. Such heterocyclic systems are frequently explored in medicinal chemistry due to their bioactivity against kinases, inflammatory targets, and epigenetic regulators .
Properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12(2)10-25-20(26)18-16(5-6-30-18)22-21(25)31-11-17-23-19(24-29-17)13-7-14(27-3)9-15(8-13)28-4/h5-9,12H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGBKSUVYBESMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.5 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to a 1,2,4-oxadiazole moiety and a methylene sulfanyl group.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit various biological activities including:
- Antimicrobial Activity : Many oxadiazole derivatives have shown promising antimicrobial properties against both bacterial and fungal strains.
- Anticancer Effects : Thieno[3,2-d]pyrimidines are known for their potential in cancer therapy due to their ability to inhibit specific kinases involved in cancer progression.
- Anti-inflammatory Properties : Some related compounds have demonstrated efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety may interact with enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation : The thieno[3,2-d]pyrimidine structure may act on various receptors (e.g., kinases), modulating signaling pathways crucial for cell proliferation and survival.
- Oxidative Stress Reduction : Some derivatives have shown antioxidant properties which help in mitigating oxidative stress within cells.
Antimicrobial Activity
A study evaluated the antimicrobial activity of similar oxadiazole derivatives against various pathogens. Results indicated that compounds with a methylene sulfanyl group exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Potential
In vitro studies demonstrated that thieno[3,2-d]pyrimidine derivatives could inhibit the growth of cancer cell lines including breast and lung cancer cells. The mechanism was linked to the compound's ability to induce apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
Research has shown that related compounds can downregulate inflammatory markers such as TNF-alpha and IL-6 in cell culture models. This suggests potential therapeutic applications in inflammatory diseases .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Structural similarity was assessed using Tanimoto coefficients and molecular fingerprinting (e.g., MACCS or Morgan fingerprints). Compounds with Tanimoto scores >0.8 are considered structurally analogous . Key analogs include:
Key Observations :
- The dimethoxyphenyl-oxadiazole substituent significantly increases similarity scores compared to non-aromatic analogs .
- Replacement of oxadiazole with thiadiazole reduces Tanimoto coefficients due to altered electronic profiles .
Bioactivity Profile Comparison
Hierarchical clustering of bioactivity data (e.g., NCI-60 screenings) reveals that compounds with structural similarity often cluster into groups with overlapping target affinities . For example:
Key Observations :
- The target compound exhibits moderate HDAC8 inhibition, likely due to the dimethoxyphenyl group mimicking SAHA’s zinc-binding motif .
- Lower antiproliferative potency compared to SAHA correlates with reduced cellular permeability, possibly due to the bulky isobutyl group .
Pharmacokinetic and Physicochemical Properties
A comparison of molecular properties (logP, solubility, polar surface area) highlights trade-offs between bioactivity and drug-likeness:
Mechanistic Insights from Molecular Networking and Fragmentation Patterns
Molecular networking of LC-MS/MS data (cosine score >0.7) groups the target compound with other thienopyrimidinones sharing conserved fragmentation pathways, such as neutral loss of the oxadiazole-methylthio moiety (-C₄H₅N₂OS) . This implies shared metabolic stability challenges, particularly oxidation of the sulfanyl linker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
